molecular formula C9H5F3N2O2 B1530520 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid CAS No. 1374258-59-9

3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid

Cat. No.: B1530520
CAS No.: 1374258-59-9
M. Wt: 230.14 g/mol
InChI Key: FHKPNGNKOMYRKN-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to the indazole ring structure

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 3-(trifluoromethyl)-1h-indazole-5-carboxylic acid, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the activity of these targets . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.

Biochemical Pathways

It is known that indole derivatives can affect a variety of biochemical pathways . The downstream effects of these interactions can vary widely, depending on the specific pathway and the nature of the interaction.

Pharmacokinetics

The physicochemical properties of indole derivatives, such as lipophilicity, can influence their pharmacokinetics . These properties can impact the bioavailability of the compound, affecting its ability to reach its targets and exert its effects.

Result of Action

It is known that indole derivatives can exert a variety of effects, depending on their specific targets and the nature of their interactions with these targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the relative importance of different biochemical pathways can depend on environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the indazole core. One common method is the cyclization of o-aminobenzonitriles with hydrazine hydrate to form the indazole ring, followed by trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors to enhance efficiency and control reaction conditions. The use of catalysts and optimized reaction parameters can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed on the indazole ring or the trifluoromethyl group, depending on the desired product.

  • Substitution: The trifluoromethyl group can be substituted with other functional groups to modify the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid, under acidic conditions.

  • Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Various nucleophiles and electrophiles, depending on the specific substitution reaction.

Major Products Formed:

  • Esters and amides from oxidation reactions.

  • Reduced forms of the indazole ring or trifluoromethyl group.

  • Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with biological targets in a specific manner.

Medicine: In medicinal chemistry, this compound is explored for its pharmacological properties. It has been investigated for its potential use in the development of new drugs, especially in the treatment of diseases such as cancer and inflammation.

Industry: The compound's properties make it useful in the development of materials with enhanced thermal and chemical stability. It is also used in the production of agrochemicals and other industrial applications.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)indole-5-carboxylic acid

  • 3-(Trifluoromethyl)pyrazole-5-carboxylic acid

  • 3-(Trifluoromethyl)benzimidazole-5-carboxylic acid

Uniqueness: 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid stands out due to its specific indazole core and trifluoromethyl group placement. This unique structure provides distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

3-(trifluoromethyl)-2H-indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)7-5-3-4(8(15)16)1-2-6(5)13-14-7/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKPNGNKOMYRKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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